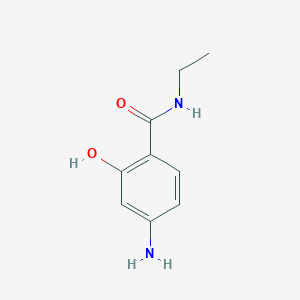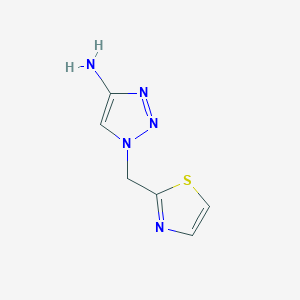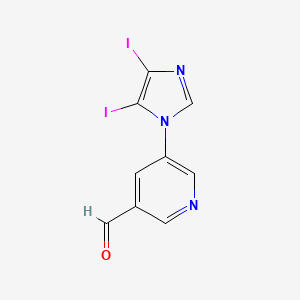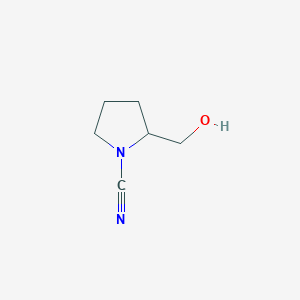![molecular formula C13H17NO B15241523 2-[4-(Dimethylamino)phenyl]cyclopentanone CAS No. 569688-25-1](/img/structure/B15241523.png)
2-[4-(Dimethylamino)phenyl]cyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Dimethylamino)phenyl]cyclopentan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a 4-(dimethylamino)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]cyclopentan-1-one typically involves the following steps:
Preparation of 4-(dimethylamino)benzaldehyde: This can be synthesized by the reaction of dimethylaniline with formaldehyde and subsequent oxidation.
Cyclization Reaction: The 4-(dimethylamino)benzaldehyde is then subjected to a cyclization reaction with cyclopentanone in the presence of a base such as sodium hydroxide. This reaction forms the desired 2-[4-(dimethylamino)phenyl]cyclopentan-1-one.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(dimethylamino)phenyl]cyclopentan-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor and products are continuously removed.
化学反应分析
Types of Reactions
2-[4-(dimethylamino)phenyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
科学研究应用
2-[4-(dimethylamino)phenyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[4-(dimethylamino)phenyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 2-[4-(dimethylamino)phenyl]cyclopentan-1-one.
Cyclopentanone: The core structure of the compound.
4-(Dimethylamino)phenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
2-[4-(dimethylamino)phenyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
569688-25-1 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)phenyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H17NO/c1-14(2)11-8-6-10(7-9-11)12-4-3-5-13(12)15/h6-9,12H,3-5H2,1-2H3 |
InChI 键 |
DPIOQBMGSHBDOK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


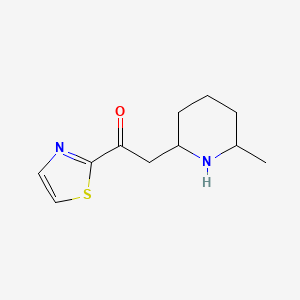
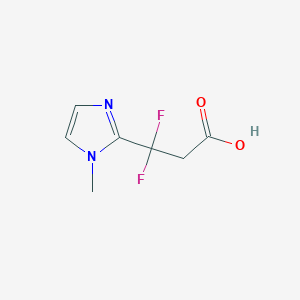

![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
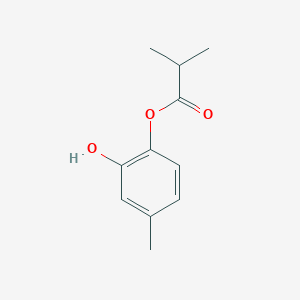
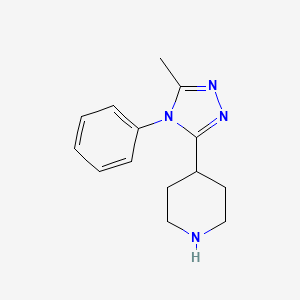
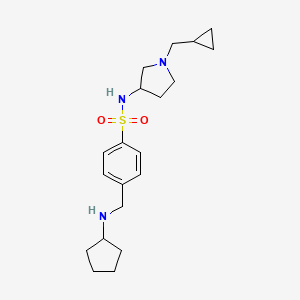
![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)

